molecular formula C11H9NO2 B2594354 3-Acetyl-5-phenylisoxazole CAS No. 7063-98-1

3-Acetyl-5-phenylisoxazole

Cat. No.: B2594354
CAS No.: 7063-98-1
M. Wt: 187.198
InChI Key: UWBLJVQLPPKWSO-UHFFFAOYSA-N
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Description

3-Acetyl-5-phenylisoxazole (CAS Number: 7063-98-1) is an organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol . It features an isoxazole ring, a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, substituted with a phenyl ring and an acetyl group . This structure is a versatile scaffold in medicinal chemistry, enabling various non-covalent interactions critical for binding to biological targets. Isoxazole derivatives are a significant class of compounds in drug discovery due to their wide spectrum of biological activities . Research on analogous structures shows that 3,5-disubstituted isoxazoles are of particular interest for developing anti-inflammatory agents. For instance, some derivatives have been synthesized and evaluated as dual inhibitors of the cyclooxygenase-2 (COX-2) enzyme and H+/K+ ATPase, targeting both inflammation and gastric acid secretion to improve safety profiles . The acetyl group on the isoxazole ring can serve as a key synthetic handle for further chemical modifications, making this compound a valuable building block or intermediate in constructing more complex molecules for biological evaluation . Its applications extend to material science and analytical chemistry, where it may be used in developing novel materials or as a standard. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-phenyl-1,2-oxazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8(13)10-7-11(14-12-10)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBLJVQLPPKWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NOC(=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Acetyl 5 Phenylisoxazole and Its Analogues

Classical Approaches to the Isoxazole (B147169) Nucleus Formation

Traditional methods for synthesizing the isoxazole ring have long been established and remain fundamental in organic synthesis. These approaches typically involve cycloaddition or condensation reactions.

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and widely utilized method for the direct and efficient formation of the isoxazole ring. nih.govmdpi.comnih.gov This reaction is highly regioselective, allowing for controlled placement of substituents on the isoxazole core.

For the synthesis of 3-acetyl-5-phenylisoxazole, this would involve the reaction of benzonitrile (B105546) oxide (the "3" component, providing the phenyl group at position 5) with 3-butyn-2-one (B73955) (the "2" component, providing the acetyl group at position 3). The nitrile oxide is typically generated in situ from a precursor like an aldoxime or a nitroalkane to avoid its dimerization into a furoxan. mdpi.comresearchgate.net Various methods have been developed for this transformation, often involving an oxidizing agent or a base to facilitate the formation of the reactive nitrile oxide dipole. mdpi.com

The reaction mechanism can be either concerted, where the new sigma bonds form simultaneously, or a stepwise process. The regioselectivity, which dictates the formation of the 3,5-disubstituted isomer over the 3,4-disubstituted one, is influenced by both steric and electronic factors of the reactants. mdpi.com

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

Dipole Precursor Dipolarophile Conditions Product Type Reference
Hydroxyimidoyl chlorides Terminal alkynes Base (e.g., Et3N) 3,5-Disubstituted isoxazoles nih.gov
Aldoximes Alkynes Oxidant (e.g., IBX) 3,5-Disubstituted isoxazoles organic-chemistry.org

Another cornerstone of isoxazole synthesis is the condensation reaction between a compound containing a 1,3-dicarbonyl moiety and hydroxylamine (B1172632) or its salts. samipubco.com To synthesize this compound, the precursor would be 1-phenyl-1,3-butanedione, which upon reaction with hydroxylamine hydrochloride, typically in the presence of a base, undergoes cyclization and dehydration to yield the target isoxazole.

A closely related and common variation starts with α,β-unsaturated ketones, known as chalcones. researchgate.netresearchgate.net The synthesis would begin with the Claisen-Schmidt condensation of acetophenone (B1666503) and a suitable aldehyde to form the chalcone (B49325) intermediate. This chalcone is then reacted with hydroxylamine hydrochloride. nih.govmdpi.com The reaction proceeds through the initial formation of a 4,5-dihydroisoxazole (isoxazoline) intermediate, which is subsequently oxidized to the aromatic isoxazole. samipubco.com In some cases, the reaction mixture is refluxed for several hours to ensure the formation of the final isoxazole product. nih.govmdpi.com

General Scheme for Isoxazole Synthesis from Chalcones

Chalcone + Hydroxylamine Hydrochloride → 4,5-Dihydroisoxazole → 3,5-Disubstituted Isoxazole

This method is highly versatile, as a wide variety of substituted chalcones can be readily prepared, allowing for the synthesis of a diverse library of isoxazole derivatives. researchgate.netresearchgate.net

Modern and Sustainable Synthetic Protocols for this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and sustainable methods for constructing heterocyclic scaffolds like isoxazoles.

Transition-metal catalysis has emerged as a powerful tool for isoxazole synthesis, often providing milder reaction conditions, higher efficiency, and improved selectivity. rsc.orgbohrium.com Various metals, including palladium, copper, gold, and rhodium, have been employed to catalyze the formation of the isoxazole ring. bohrium.comorganic-chemistry.org

Copper Catalysis: Copper(I) catalysts are particularly effective in promoting the [3+2] cycloaddition of in situ generated nitrile oxides with terminal alkynes, a reaction often referred to as "click chemistry". nih.gov This approach yields 3,5-disubstituted isoxazoles with high regioselectivity. samipubco.comnih.gov Copper salts can also mediate the intramolecular cyclization of oximes to form the isoxazole core. researchgate.net

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are highly versatile for constructing functionalized isoxazoles. bohrium.com For instance, a three-component reaction involving an aroyl chloride, a terminal alkyne, and hydroxylamine hydrochloride can be catalyzed by palladium to produce 3,5-disubstituted isoxazoles. researchgate.net

Gold Catalysis: Gold catalysts, such as AuCl₃, have been shown to efficiently catalyze the cycloisomerization of α,β-acetylenic oximes to give substituted isoxazoles in good to excellent yields under moderate conditions. samipubco.comresearchgate.net

Table 2: Selected Metal-Catalyzed Syntheses of Isoxazoles

Catalyst Reaction Type Reactants Product Reference
Cu(I) 1,3-Dipolar Cycloaddition Terminal Alkynes, Nitrile Oxides 3,5-Disubstituted Isoxazoles nih.gov
AuCl₃ Cycloisomerization α,β-Acetylenic Oximes Substituted Isoxazoles researchgate.net
Palladium Three-Component Coupling Aroyl Chlorides, Alkynes, Hydroxylamine 3,5-Disubstituted Isoxazoles researchgate.net

Microwave-assisted organic synthesis has become a popular green chemistry tool, significantly accelerating reaction rates and often improving yields. researchgate.netderpharmachemica.com The synthesis of isoxazoles via 1,3-dipolar cycloaddition can be dramatically expedited using microwave irradiation compared to conventional heating. researchgate.netresearchgate.net

This technique has been successfully applied to the synthesis of various 3,5-disubstituted isoxazoles. researchgate.net For example, the reaction of diketones with hydroxylamine, which in some cases does not proceed under conventional heating, can be successfully carried out in a microwave reactor. researchgate.net The benefits include shorter reaction times, higher yields, cleaner reaction profiles, and simpler work-up procedures. researchgate.netnih.gov A catalyst-free, microwave-assisted 1,3-dipolar cycloaddition has been developed for an efficient synthesis of phenylisoxazole derivatives. researchgate.net

In line with the principles of green chemistry, significant efforts have been made to reduce or eliminate the use of hazardous organic solvents. frontiersin.org

Solvent-Free Synthesis: Mechanochemistry, specifically ball-milling, has been employed for the solvent-free 1,3-dipolar cycloaddition between terminal alkynes and hydroxyimidoyl chlorides. nih.gov This method can be performed with or without a catalyst (such as a recyclable Cu/Al₂O₃ nanocomposite) and is scalable, offering an efficient and environmentally friendly route to 3,5-isoxazoles. nih.govresearchgate.net

Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. frontiersin.org Environmentally benign procedures have been developed for synthesizing 5-arylisoxazoles from the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in an aqueous medium, without the need for a catalyst. nih.gov Furthermore, base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles have been shown to be faster and more efficient when performed in water compared to traditional organic solvents like chloroform. nih.gov

These sustainable approaches not only minimize environmental impact but can also offer advantages in terms of reaction rate and selectivity. frontiersin.org

Multi-Component Reactions (MCRs) Incorporating the this compound Moiety

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are highly valued for their efficiency and atom economy. eurekaselect.comcore.ac.uk While direct, one-pot three-component syntheses specifically targeting this compound are not extensively documented, the principles of MCRs are foundational to the synthesis of the broader isoxazole class. nih.govnih.gov

The most fundamental synthesis of the 3,5-disubstituted isoxazole ring, which forms the backbone of the target molecule, is the reaction between a 1,3-dicarbonyl compound and hydroxylamine. youtube.com In the case of this compound, the precursor is benzoylacetone (B1666692). This is technically a two-component condensation, but it serves as the cornerstone for potential MCR development. For instance, MCRs have been successfully employed to generate other functionalized isoxazoles, such as 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones, by reacting hydroxylamine hydrochloride, ethyl acetoacetate, and various aldehydes in a single pot. nih.gov

Green chemistry approaches have utilized agro-waste-based solvent media to catalyze such MCRs, highlighting the move towards more environmentally benign synthetic routes. nih.gov Another example involves the MCR of malononitrile, hydroxylamine hydrochloride, and various aryl aldehydes to produce 5-amino-isoxazole-4-carbonitriles. nih.gov These established MCR methodologies for related isoxazoles suggest a viable pathway for the future development of a one-pot synthesis for this compound, potentially by generating the benzoylacetone precursor in situ from simpler starting materials.

Chemo-, Regio-, and Stereoselectivity in this compound Synthesis

The synthesis of this compound presents significant challenges in selectivity, particularly regioselectivity. The stereochemistry of the isoxazole ring itself is not a factor as it is an aromatic system; however, the relative positioning of the acetyl and phenyl groups is critical.

The primary method for synthesizing this compound involves the condensation of an unsymmetrical β-diketone, benzoylacetone, with hydroxylamine. youtube.com This reaction can theoretically produce two different regioisomers: this compound and 5-acetyl-3-phenylisoxazole. The outcome is determined by which of the two carbonyl groups of benzoylacetone preferentially reacts with the amino group of hydroxylamine. The regioselectivity is influenced by the electronic and steric differences between the methyl and phenyl substituents of the diketone and can be controlled by reaction conditions such as pH and temperature. organic-chemistry.org

PrecursorsPotential ProductsSelectivity Challenge
Benzoylacetone + Hydroxylamine1. This compound 2. 5-Acetyl-3-phenylisoxazoleRegioselectivity : The reaction can yield a mixture of isomers depending on which carbonyl group undergoes initial condensation.

An alternative and powerful route to the isoxazole ring is the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne. To form this compound via this method, one could react benzonitrile oxide with 3-butyn-2-one. Here again, regioselectivity is a key consideration, as the reaction could also potentially yield the isomeric 5-acetyl-3-phenylisoxazole. researchgate.net The use of metal catalysts, such as copper(I), can significantly enhance the regioselectivity of these cycloadditions, often favoring the formation of 3,5-disubstituted isoxazoles. samipubco.com

Research on the synthesis of chalcones and their subsequent conversion to 3,5-diarylisoxazoles provides further insight into controlling regiochemistry. The reaction of chalcones with hydroxylamine hydrochloride is a common method for producing 3,5-disubstituted isoxazoles, where the substitution pattern of the resulting isoxazole is dictated by the structure of the starting chalcone. samipubco.comuniba.it

Post-Synthetic Modification Strategies for this compound

Once the this compound scaffold is formed, the acetyl group serves as a versatile handle for further chemical transformations, allowing for the synthesis of a diverse range of derivatives.

One documented pathway involves the modification of the carbon atom adjacent to the carbonyl group (the α-carbon). A patent describes the conversion of a related precursor, 3-alkoxycarbonyl-5-phenylisoxazole, into 3-methylsulfinylacetyl-5-phenylisoxazole. google.com This intermediate can then be halogenated at the α-position to yield 3-(2-methylthio-2-halogenoacetyl)-5-phenylisoxazole. Subsequent reaction with a secondary amine results in the formation of α-aminoacetyl derivatives. google.com The patent also indicates that 3-methylsulfinylacetyl-5-phenylisoxazole can be converted to this compound, which implies that these modifications could be performed on the target molecule itself. google.com

The carbonyl of the acetyl group is also a prime site for modification. It can be reduced to a secondary alcohol, yielding 3-(1-hydroxyethyl)-5-phenylisoxazole, using reducing agents like hydrogenated metal complex compounds. google.com Furthermore, the acetyl group can react with hydrazines to form hydrazones. For example, the related 5-phenylisoxazole-3-carbaldehyde (B1588700) has been shown to react with isonicotinylhydrazide to produce the corresponding hydrazone derivative, a common strategy in medicinal chemistry to create new chemical entities. researchgate.net

Starting MoietyReagents/ConditionsModified ProductReference
This compound (via precursor)1. Halogenation 2. Secondary Amine3-(2-Methylthio-2-tertiary aminoacetyl)-5-phenylisoxazole google.com
This compound (via precursor)Hydrogenated metal complex3-(1-Hydroxyethyl)-5-phenylisoxazole google.com
3-Acetyl-5-methyl-4-phenylisoxazole (analogue)NaBH₄ (Sodium borohydride)3-(1-Hydroxyethyl)-5-methyl-4-phenylisoxazole core.ac.uk
3-Carbaldehyde-5-phenylisoxazole (analogue)Isonicotinylhydrazide5-Phenylisoxazole-3-carbaldehyde isonicotinylhydrazone researchgate.net
4-Acetyl-5-methyl-3-phenyl-isoxazole (analogue)UV irradiation (254 nm)Photochemical isomerization to oxazole (B20620) derivatives uzh.ch

Photochemical transformations also represent a potential modification strategy. Irradiation of the related 4-acetyl-5-methyl-3-phenyl-isoxazole has been shown to induce isomerization into oxazole derivatives, demonstrating that the isoxazole ring itself can be rearranged under specific conditions. uzh.ch

Advanced Spectroscopic and Diffractional Characterization of 3 Acetyl 5 Phenylisoxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis of 3-Acetyl-5-phenylisoxazole Derivatives

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to elucidate the molecular structure and dynamics of chemical compounds in solution. For this compound and its derivatives, NMR spectroscopy provides invaluable insights into their conformational preferences and the potential for tautomerism.

The conformation of this compound is largely determined by the orientation of the phenyl and acetyl groups relative to the isoxazole (B147169) ring. The degree of planarity between the phenyl and isoxazole rings can be inferred from the chemical shifts of the aromatic protons and carbons. Steric hindrance between the substituents can lead to a twisted conformation.

Tautomerism, the equilibrium between two or more interconverting constitutional isomers, is a possibility in acetylisoxazoles, particularly the keto-enol tautomerism involving the acetyl group. libretexts.org However, for this compound, the acetyl group is directly attached to the isoxazole ring, and the predominant form is the keto tautomer. The study of related isoxazole derivatives by NMR can help in understanding these structural nuances. openbiochemistryjournal.com

1D and 2D NMR Techniques Applied to this compound Derivatives

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. iucr.org In the ¹H NMR spectrum of this compound, the protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The methyl protons of the acetyl group are expected to resonate as a sharp singlet in the upfield region (δ 2.0-2.5 ppm), and the isoxazole ring proton (H-4) would appear as a singlet. rsc.org

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the acetyl group is expected to have a chemical shift in the downfield region (δ > 190 ppm). The carbons of the isoxazole and phenyl rings will have characteristic chemical shifts that are sensitive to the electronic effects of the substituents. nih.gov

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in making unambiguous assignments of the NMR signals and in determining the connectivity of the molecule. youtube.comsdsu.edu

COSY spectra reveal proton-proton couplings, which helps in identifying adjacent protons, for instance, within the phenyl ring. libretexts.org

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the known proton assignments. researchgate.net

Proton Expected Chemical Shift (δ, ppm) Multiplicity Carbon Expected Chemical Shift (δ, ppm)
Phenyl-H7.4 - 7.9MultipletPhenyl-C125.0 - 131.0
Isoxazole H-4~6.8SingletIsoxazole C-3~162.0
Acetyl CH₃~2.3SingletIsoxazole C-4~97.0
Isoxazole C-5~170.0
Acetyl C=O>190.0
Acetyl CH₃~25.0

Single-Crystal X-ray Diffraction Analysis of this compound and its Cocrystals

Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govlabmanager.com While a specific crystal structure for this compound is not publicly available, analysis of closely related 5-phenylisoxazole (B86612) derivatives provides valuable insights into the expected solid-state structure. nih.govuniba.itresearchgate.net

Crystalline Polymorphism and Pseudopolymorphism of this compound

Polymorphism is the ability of a solid material to exist in more than one crystalline form. jpionline.orgnih.gov Different polymorphs of a compound can exhibit different physicochemical properties. The existence of polymorphism in this compound would depend on the flexibility of the molecule and the different ways it can pack in the crystal lattice. Factors such as the solvent used for crystallization and the crystallization conditions can influence the formation of different polymorphs. nih.gov Pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates. The potential for this compound to form polymorphs or pseudopolymorphs is an important aspect of its solid-state characterization. deepdyve.com

Intermolecular Interactions in Solid-State this compound Structures

The crystal packing of this compound would be governed by a variety of intermolecular interactions. wpmucdn.com In related structures, C-H···O and C-H···N hydrogen bonds are commonly observed, where the oxygen and nitrogen atoms of the isoxazole and acetyl groups act as hydrogen bond acceptors. nih.gov Additionally, π-π stacking interactions between the aromatic phenyl and isoxazole rings are expected to play a significant role in stabilizing the crystal structure. These interactions lead to the formation of supramolecular architectures in the solid state.

Advanced Mass Spectrometry for Isotopic and Fragmentation Pattern Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. Advanced mass spectrometry techniques can offer detailed insights into the isotopic composition and fragmentation behavior of this compound.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation of the molecular ion provides a unique fingerprint that can be used for structural confirmation. Common fragmentation pathways for isoxazoles involve the cleavage of the weak N-O bond, followed by rearrangements and further fragmentation. rsc.orgesisresearch.org

Key fragmentation pathways for this compound would likely include:

Cleavage of the acetyl group to give a [M-CH₃CO]⁺ ion.

Cleavage of the isoxazole ring, leading to fragments such as the benzoyl cation [C₆H₅CO]⁺.

Loss of neutral molecules like CO and N₂.

Fragment Ion Proposed Structure Expected m/z
[C₁₁H₉NO₂]⁺Molecular Ion187
[C₉H₇NO]⁺[M - CO]⁺159
[C₉H₆N]⁺[M - CO - H]⁺142
[C₆H₅CO]⁺Benzoyl cation105
[C₆H₅]⁺Phenyl cation77

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and confirming the molecular formula of the compound with high accuracy. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Studies of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is an excellent tool for functional group identification and conformational analysis. nih.gov

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to the vibrations of the isoxazole ring, the phenyl group, and the acetyl group. nih.gov

C=O Stretching: A strong absorption band in the IR spectrum around 1700 cm⁻¹ is characteristic of the carbonyl group of the acetyl moiety.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the isoxazole ring and the C=C bonds in both the isoxazole and phenyl rings are expected to appear in the region of 1500-1650 cm⁻¹.

N-O Stretching: The N-O stretching vibration of the isoxazole ring typically appears in the 900-1000 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the acetyl group appears just below 3000 cm⁻¹.

Raman spectroscopy is often complementary to IR spectroscopy. For instance, the symmetric vibrations of the phenyl ring often give rise to strong Raman bands. deepdyve.com Differences in the vibrational spectra can also be used to identify different polymorphic forms of the compound. jpionline.org

Vibrational Mode Expected Frequency Range (cm⁻¹) Spectroscopy
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2900 - 3000IR, Raman
C=O Stretch (Acetyl)1690 - 1710IR (strong)
C=N Stretch (Isoxazole)1600 - 1650IR, Raman
C=C Stretch (Aromatic/Isoxazole)1450 - 1600IR, Raman
N-O Stretch (Isoxazole)900 - 1000IR

Chiroptical Spectroscopy (CD/ORD) for Chiral this compound Derivatives

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for determining the absolute configuration and conformational analysis of chiral molecules. purechemistry.orgacs.org For chiral derivatives of this compound, where a stereocenter could be introduced, for instance, at the acetyl group via modification, these techniques would offer profound insights into their three-dimensional structure.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. purechemistry.orgmdpi.com This differential absorption is only observed in the region of a chromophore's electronic transitions. In a hypothetical chiral derivative of this compound, the primary chromophores expected to contribute to the CD spectrum are the phenyl ring, the isoxazole ring, and the acetyl carbonyl group. Each of these moieties has characteristic electronic transitions (e.g., π→π* and n→π* transitions) that would give rise to distinct Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects are exquisitely sensitive to the spatial arrangement of the atoms around the stereocenter. nih.govrsc.org

ORD, a complementary technique, measures the variation of optical rotation with the wavelength of plane-polarized light. acs.org A compound's ORD spectrum is related to its CD spectrum through the Kronig-Kramers transforms. Anomalous ORD curves, known as Cotton effect curves, are observed in the wavelength regions where the molecule absorbs light, providing similar stereochemical information to CD spectroscopy.

Detailed Research Findings

As of the latest literature surveys, specific experimental CD/ORD data for chiral derivatives of this compound are not widely published. However, based on established principles and studies of analogous chiral ketones and heterocyclic compounds, we can predict the nature of the expected findings.

The primary application would be the unambiguous determination of the absolute configuration (AC) of a synthesized chiral derivative. nih.gov By comparing the experimental CD spectrum with theoretical spectra calculated using time-dependent density functional theory (TDDFT), one can confidently assign the (R) or (S) configuration to the stereocenter. frontiersin.orgacs.org This approach has become a powerful tool in the structural elucidation of complex chiral molecules. nih.gov

For instance, consider a hypothetical pair of enantiomers, (R)- and (S)-3-(1-hydroxyethyl)-5-phenylisoxazole, derived from this compound. Their CD spectra would be expected to be mirror images. The n→π* transition of the carbonyl group (if present in a related derivative) and the π→π* transitions of the aromatic and isoxazole rings would produce Cotton effects whose signs would be correlated with the absolute configuration at the chiral center.

Hypothetical CD Data for Chiral this compound Derivatives

To illustrate the potential application of CD spectroscopy, the following table presents hypothetical data for a pair of enantiomeric derivatives. The data are based on typical values observed for chiral aromatic ketones.

Compound NameSolventWavelength (nm)Molar Ellipticity [θ] (deg·cm²/dmol)Transition Assignment
(R)-3-(1-methoxyethyl)-5-phenylisoxazoleMethanol320+5,000n→π* (carbonyl)
280-15,000π→π* (phenyl)
245+30,000π→π* (isoxazole)
(S)-3-(1-methoxyethyl)-5-phenylisoxazoleMethanol320-5,000n→π* (carbonyl)
280+15,000π→π* (phenyl)
245-30,000π→π* (isoxazole)

Note: This data is illustrative and does not represent experimentally measured values.

Furthermore, CD spectroscopy is a sensitive probe of conformational changes. rsc.org For flexible chiral derivatives of this compound, the observed CD spectrum in solution is a population-weighted average of the spectra of all existing conformers. nih.gov By studying the CD spectrum in different solvents or at various temperatures, one could gain valuable information about the conformational equilibrium and the relative stability of different rotamers. For example, the orientation of the phenyl ring with respect to the isoxazole core can significantly influence the exciton (B1674681) coupling between their respective chromophores, leading to predictable changes in the CD spectrum.

Computational Chemistry and Theoretical Investigations of 3 Acetyl 5 Phenylisoxazole

Quantum Chemical Calculations on the Electronic Structure and Reactivity of 3-Acetyl-5-phenylisoxazole

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For this compound, these methods can elucidate the distribution of electrons, predict sites of reactivity, and provide insights into its chemical behavior.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of this compound. DFT studies can provide a wealth of information regarding its electronic structure and reactivity.

A typical DFT analysis on this molecule would involve geometry optimization to find the lowest energy structure. Following optimization, various electronic properties can be calculated. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.netresearchgate.net

Furthermore, DFT calculations can map the electrostatic potential (ESP) surface, which visually represents the charge distribution and helps in identifying electrophilic and nucleophilic sites. For this compound, one would expect a negative potential (red) around the oxygen atoms of the isoxazole (B147169) ring and the acetyl group, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would likely be found around the hydrogen atoms.

Global reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. researchgate.netresearchgate.net These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, a higher chemical hardness suggests lower reactivity.

The influence of the acetyl and phenyl substituents on the isoxazole ring's electronic properties is a key area of investigation. DFT can quantify the electron-withdrawing or -donating effects of these groups on the charge distribution within the heterocyclic ring. researchgate.net

Table 1: Representative Global Reactivity Descriptors for a Substituted Isoxazole Calculated using DFT

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-7.25
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.89
HOMO-LUMO Energy GapΔE5.36
Chemical Potentialµ-4.57
Chemical Hardnessη2.68
Global Electrophilicity Indexω3.89
Mulliken Electronegativityχ4.57

Note: The data in this table is representative for a substituted isoxazole and not specific to this compound. The values are for illustrative purposes to demonstrate the type of data obtained from DFT calculations. researchgate.netresearchgate.net

Ab Initio Methods Applied to this compound

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, can also be applied to this compound for higher accuracy, albeit at a greater computational expense. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2, MP4), and Coupled Cluster (CC) theory can provide benchmark results for the electronic structure and energy of the molecule. acs.org

These methods are particularly valuable for studying excited states and reaction mechanisms where DFT might be less reliable. For instance, ab initio calculations have been used to investigate the potential energy surfaces of isoxazole and its derivatives, shedding light on photochemical reactions and thermal decompositions. acs.orgaip.org In the context of this compound, such calculations could be employed to study its photostability or potential rearrangement pathways under energetic conditions.

Molecular Dynamics Simulations of this compound in Various Environments

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time in different environments, such as in solution or in a biological system.

For this compound, MD simulations can reveal how the molecule behaves in solvents of varying polarity. This is crucial for understanding its solubility and how the solvent might influence its conformational preferences. The simulations would track the trajectory of the molecule, providing information on the rotation around single bonds, such as the bond connecting the phenyl group to the isoxazole ring and the bond connecting the acetyl group.

In a biological context, if this compound were to be investigated as a potential drug candidate, MD simulations would be invaluable. For example, simulations of the molecule in complex with a target protein can assess the stability of the binding pose and identify key intermolecular interactions. nih.govnih.gov Such studies have been performed on other phenylisoxazole derivatives to understand their interactions with enzymes. nih.govresearchgate.net The simulations can provide insights into the flexibility of the ligand within the binding site and the role of water molecules in mediating the interaction.

Prediction of Spectroscopic Parameters for this compound via Computational Methods

Computational methods can predict various spectroscopic parameters, which can be a powerful tool for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, DFT and its time-dependent extension (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis). mdpi.com The calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This can help in understanding the electronic transitions occurring within the molecule, for example, π→π* transitions within the phenyl and isoxazole rings.

Vibrational spectroscopy is another area where computational methods excel. The calculation of infrared (IR) and Raman spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. For this compound, this would involve identifying the characteristic stretching frequencies of the C=O bond in the acetyl group, the C=N and C=C bonds within the isoxazole ring, and the vibrations associated with the phenyl group.

Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can also be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predictions can be instrumental in assigning the signals in the experimental NMR spectra of this compound.

Reaction Mechanism Elucidation for this compound Transformations through Theoretical Modeling

Theoretical modeling is a powerful approach to investigate the mechanisms of chemical reactions, providing details about transition states and reaction pathways that are often difficult to probe experimentally. For this compound, this could involve studying its synthesis or its subsequent chemical transformations.

For example, the synthesis of the isoxazole ring often proceeds via a 1,3-dipolar cycloaddition reaction. Theoretical calculations can be used to model this reaction, determining whether the reaction is concerted or stepwise and explaining the observed regioselectivity. beilstein-journals.orgrsc.org Studies on similar systems have used DFT to analyze the orbital interactions in the transition state to rationalize the formation of a specific isomer. beilstein-journals.org

Furthermore, the reactivity of the acetyl group or the phenyl ring in this compound can be investigated. For instance, the mechanism of a nucleophilic addition to the acetyl carbonyl group or an electrophilic substitution on the phenyl ring could be modeled. The calculations would involve locating the transition state structures and calculating the activation energy barriers for different possible pathways, thereby predicting the most likely reaction outcome. Theoretical studies have been successfully applied to understand the thermal decomposition and rearrangement reactions of the isoxazole ring itself. acs.orgrsc.org

Structure-Energy Relationship Analysis for this compound Conformations

The presence of rotatable single bonds in this compound—specifically the bonds linking the phenyl and acetyl groups to the isoxazole core—gives rise to different possible conformations. Understanding the relative energies of these conformers is important as the lowest energy conformation will be the most populated and is likely the bioactive conformation in a biological context.

A conformational analysis of this compound can be performed by systematically rotating these bonds and calculating the energy of each resulting structure using molecular mechanics or quantum mechanics methods. nih.gov This generates a potential energy surface that reveals the low-energy conformations and the energy barriers to interconversion between them.

For this compound, a key aspect to investigate would be the dihedral angle between the phenyl ring and the isoxazole ring, and the orientation of the acetyl group relative to the isoxazole ring. The planarity or non-planarity of the molecule can significantly impact its electronic properties and how it interacts with other molecules. Computational modeling of related diphenylisoxazoles has been used to predict their preferred conformations. nih.gov

Table 2: Representative Conformational Energy Data for a Disubstituted Aromatic Heterocycle

ConformerDihedral Angle 1 (°)Dihedral Angle 2 (°)Relative Energy (kcal/mol)
1 25100.00
2 90103.5
3 251801.8
4 901805.2

Note: This table presents hypothetical data to illustrate the type of information obtained from a conformational analysis. Dihedral Angle 1 could represent the torsion between the phenyl and isoxazole rings, and Dihedral Angle 2 the torsion of the acetyl group. The relative energies indicate the stability of different spatial arrangements.

Chemical Reactivity and Derivatization Pathways of 3 Acetyl 5 Phenylisoxazole

Electrophilic Aromatic Substitution on the Phenyl Ring of 3-Acetyl-5-phenylisoxazole

The phenyl group at the C5 position of the isoxazole (B147169) ring is susceptible to electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, and sulfonation. mdpi.comnih.gov The isoxazole ring itself is considered a deactivating group, meaning it reduces the rate of electrophilic substitution on the phenyl ring compared to benzene. This deactivation arises from the electron-withdrawing nature of the nitrogen and oxygen heteroatoms.

The 3-acetylisoxazol-5-yl substituent directs incoming electrophiles primarily to the meta and para positions of the phenyl ring. Research on the nitration of 5-phenylisoxazole (B86612) using a mixture of nitric acid and sulfuric acid has shown that the major products are the isomeric 5-(nitrophenyl)isoxazoles. researchgate.net Specifically, nitration leads to a mixture of 5-(4-nitrophenyl)isoxazole, 5-(3-nitrophenyl)isoxazole, and 5-(2-nitrophenyl)isoxazole. The formation of the para-isomer as a significant product is typical for deactivated phenyl rings. researchgate.net

Under forcing conditions with excess nitrating agent (HNO₃/H₂SO₄), dinitration can occur, yielding products such as 3-acetyl-5-(2,4-dinitrophenyl)isoxazole. researchgate.net The specific reaction conditions, such as the choice of nitrating agent and temperature, can influence the regioselectivity and the extent of substitution. For example, using nitric acid in acetic anhydride (B1165640) under milder conditions can also achieve mononitration. researchgate.net

Table 1: Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

ReactionReagents and ConditionsMajor ProductsReference
NitrationHNO₃ / H₂SO₄Mixture of 3-acetyl-5-(4-nitrophenyl)isoxazole and 3-acetyl-5-(3-nitrophenyl)isoxazole researchgate.net
Halogenation (Bromination)Br₂ / FeBr₃Predicted to be a mixture of 3-acetyl-5-(4-bromophenyl)isoxazole and 3-acetyl-5-(3-bromophenyl)isoxazoleAnalogous to standard halogenation libretexts.orgmasterorganicchemistry.com
SulfonationFuming H₂SO₄ (SO₃)Predicted to be 4-(3-acetylisoxazol-5-yl)benzenesulfonic acidAnalogous to standard sulfonation masterorganicchemistry.com

Nucleophilic Additions and Substitutions Involving the Acetyl Group

The carbonyl carbon of the acetyl group at the C3 position is electrophilic and readily undergoes nucleophilic addition and substitution reactions. This reactivity is central to many derivatization strategies for this molecule.

Common transformations include:

Reduction: The acetyl group can be reduced to a secondary alcohol, 1-(5-phenylisoxazol-3-yl)ethanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄). Further reduction to an ethyl group can be achieved under more forcing conditions (e.g., Wolff-Kishner or Clemmensen reduction).

Grignard Reactions: Addition of organometallic reagents, such as Grignard reagents (R-MgBr), to the acetyl carbonyl yields tertiary alcohols after acidic workup.

Formation of Imines and Related Derivatives: The acetyl group can react with primary amines to form imines (Schiff bases). Similarly, it reacts with hydroxylamine (B1172632) to form an oxime and with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) to produce the corresponding hydrazones. These reactions are often catalyzed by a small amount of acid.

These reactions proceed via the standard mechanism for nucleophilic attack on a carbonyl group, forming a tetrahedral intermediate which then either gets protonated (for additions) or eliminates water (for substitutions). researchgate.net

Table 2: Nucleophilic Reactions at the Acetyl Group

Reaction TypeReagentsProduct Type
ReductionNaBH₄, MethanolSecondary Alcohol (1-(5-phenylisoxazol-3-yl)ethanol)
Grignard Addition1. CH₃MgBr, THF 2. H₃O⁺Tertiary Alcohol (2-(5-phenylisoxazol-3-yl)propan-2-ol)
Oxime FormationNH₂OH·HCl, Pyridine3-(1-(hydroxyimino)ethyl)-5-phenylisoxazole
Hydrazone FormationH₂NNH₂, Ethanol3-(1-hydrazonoethyl)-5-phenylisoxazole

Cycloaddition Reactions Involving the Isoxazole Ring

The isoxazole ring is an aromatic heterocycle and, due to its inherent stability, does not typically participate as a reactant in cycloaddition reactions. Loss of aromaticity is energetically unfavorable. Instead, the most prominent cycloaddition reaction related to isoxazoles is their synthesis, primarily through the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne or alkene. rsc.orgnih.gov This synthetic pathway, while crucial for forming the isoxazole core, does not represent a reactivity pathway for a pre-formed molecule like this compound. Therefore, the isoxazole ring of the title compound is generally considered inert to cycloaddition conditions.

Metal-Catalyzed Cross-Coupling Reactions at the Isoxazole Core

The isoxazole core can be functionalized via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. ignited.inmdpi.com These reactions typically require a leaving group, most commonly a halogen, on the isoxazole ring. The C4 position of the isoxazole is the most susceptible to electrophilic attack and can be halogenated (e.g., brominated or iodinated) to provide the necessary precursor for cross-coupling.

The general synthetic sequence involves:

Halogenation: Electrophilic halogenation of this compound at the C4 position using reagents like N-bromosuccinimide (NBS) or iodine with an oxidizing agent.

Cross-Coupling: The resulting 3-acetyl-4-halo-5-phenylisoxazole can then be coupled with various partners. For example, a Suzuki coupling with an arylboronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base would yield a 3-acetyl-4-aryl-5-phenylisoxazole.

This two-step process allows for the introduction of a wide variety of aryl, vinyl, or alkynyl substituents at the C4 position of the isoxazole ring, significantly expanding the molecular diversity accessible from the parent compound.

Ring-Opening and Rearrangement Reactions of this compound

Under specific conditions, the N-O bond of the isoxazole ring can be cleaved, leading to ring-opening reactions. This reactivity provides access to different classes of acyclic compounds.

Reductive Ring Opening: Catalytic hydrogenation (e.g., using H₂ over Pd/C or Raney Nickel) can cleave the weak N-O bond. The reductive cleavage of isoxazoles typically yields β-enaminones or β-hydroxyketones after hydrolysis of the intermediate imine. For this compound, this would lead to derivatives of 1-phenyl-1,3-butanedione.

Base- or Nucleophile-Induced Ring Opening: Strong bases or certain nucleophiles can induce ring opening. For instance, treatment of 3-phenylisoxazole (B85705) with organolithium reagents (alkyllithiums) has been shown to cause fragmentation, ultimately yielding β-enaminones. researchgate.net This pathway involves initial attack at a ring carbon or proton abstraction, followed by cleavage of the N-O bond.

Ring-Opening Fluorination: Treatment of isoxazoles with electrophilic fluorinating agents like Selectfluor® can lead to a ring-opening fluorination reaction. While this reaction has been shown to require substitution at the C4 position for ring cleavage to occur, electrophilic attack on 5-phenylisoxazole itself resulted in fluorination at the C4 position without subsequent ring opening. researchgate.net

Table 3: Ring-Opening Reactions of the Isoxazole Core

Reaction TypeReagents and ConditionsProduct TypeReference
Reductive CleavageH₂, Pd/C or Raney Niβ-Enaminones or β-Diketones mdpi.com
Nucleophilic Ring Openingn-BuLi, THF, -78 °Cβ-Enaminones researchgate.net

Functionalization of the Acetyl Methyl Group

The methyl protons of the acetyl group are acidic (pKa ≈ 19-20) and can be removed by a suitable base to form an enolate. This enolate is a key intermediate that allows for a variety of functionalization reactions at the α-carbon.

Alpha-Halogenation: In the presence of an acid or base catalyst, the acetyl methyl group can be halogenated, for instance with bromine in acetic acid, to yield 3-(2-bromoacetyl)-5-phenylisoxazole. This α-halo ketone is a versatile intermediate for further nucleophilic substitution reactions.

Aldol Condensation: The enolate can react with aldehydes (e.g., benzaldehyde) in an aldol-type condensation reaction. This Claisen-Schmidt condensation yields an α,β-unsaturated ketone, a chalcone-like derivative. researchgate.net This reaction is typically carried out in the presence of an aqueous base like sodium hydroxide.

Mannich Reaction: The acetyl group can participate in the Mannich reaction with formaldehyde (B43269) and a secondary amine (like dimethylamine) in the presence of acid to form a β-aminoketone, known as a Mannich base.

These reactions provide a powerful means to extend the carbon skeleton and introduce new functional groups adjacent to the isoxazole ring.

In Vitro Biological Activity and Mechanistic Insights for 3 Acetyl 5 Phenylisoxazole Derivatives

Exploration of Enzyme Inhibition by 3-Acetyl-5-phenylisoxazole Analogues

Derivatives of the core phenylisoxazole structure have been identified as potent inhibitors of various enzymes, highlighting their therapeutic potential. The specific nature and position of substituents on the phenyl and isoxazole (B147169) rings play a crucial role in determining their inhibitory potency and selectivity.

In vitro enzymatic assays have been instrumental in identifying the specific molecular targets of phenylisoxazole derivatives and quantifying their inhibitory effects.

Xanthine (B1682287) Oxidase Inhibition: A series of 5-phenylisoxazole-3-carboxylic acid derivatives demonstrated significant inhibitory activity against xanthine oxidase, an enzyme pivotal in purine (B94841) metabolism and implicated in conditions like gout. nih.gov Many of these compounds exhibited potency in the micromolar to submicromolar range. nih.gov Molecular modeling studies of a particularly active compound, 11a, were performed to understand its binding mode within the enzyme's active site, providing a foundation for the structure-guided design of new non-purine xanthine oxidase inhibitors. nih.gov

Acetyl-CoA Carboxylase (ACC) Inhibition: ACC is a critical enzyme in the de novo synthesis of fatty acids, a pathway often upregulated in cancer cells. A series of 4-phenoxy-phenyl isoxazoles were synthesized and evaluated as ACC inhibitors. semanticscholar.orgtandfonline.com One of the most potent compounds, 6g , displayed an IC50 value of 99.8 nM against the human ACC1 enzyme, which was comparable to the positive control, CP-640186 (IC50 = 108.2 nM). semanticscholar.orgtandfonline.com

Cyclooxygenase (COX) Inhibition: Certain isoxazole-carboxamide derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Molecular docking studies suggested that these compounds could create ideal binding interactions with the COX-2 enzyme. nih.gov

Table 1: Enzyme Inhibition by Phenylisoxazole Derivatives

Compound Class Target Enzyme Key Finding IC50 Value Reference
5-Phenylisoxazole-3-carboxylic acids Xanthine Oxidase Potent inhibition Micromolar/submicromolar range nih.gov
4-Phenoxy-phenyl isoxazoles (e.g., 6g ) Acetyl-CoA Carboxylase 1 (ACC1) Potent inhibitory activity 99.8 nM semanticscholar.orgtandfonline.com
Isoxazole-carboxamides Cyclooxygenase-2 (COX-2) Favorable binding interactions predicted Not specified nih.gov

Receptor Binding Studies and Ligand-Target Interactions of this compound (In Vitro/In Silico)

Understanding the interaction between small molecules and their biological targets at a molecular level is fundamental for drug design. Both in vitro binding assays and in silico molecular docking simulations have been employed to elucidate the ligand-target interactions of phenylisoxazole derivatives.

In Silico Molecular Docking:

EGFR Targeting: Quinoxaline-isoxazole-piperazine conjugates have been designed as potential Epidermal Growth Factor Receptor (EGFR) targeting agents. Molecular docking studies of potent compounds from this series revealed significant binding interactions within the EGFR active site. nih.gov

Hsp90 Inhibition: The chemical structure of Luminespib, an isoxazole-based inhibitor of Heat shock protein 90 (Hsp90), was used as a template in virtual screening to identify new potential Hsp90 inhibitors. Molecular docking simulations showed that several identified isoxazole-based molecules exhibited high binding affinity, forming hydrogen bonds and hydrophobic interactions with key residues in the ATP-binding pocket of Hsp90. researchgate.net

COX-2 Binding: Docking studies of isoxazole-carboxamide derivatives with the COX-2 enzyme indicated that specific substitutions could orient the isoxazole ring toward a secondary binding pocket, optimizing interactions. nih.gov

In Vitro Binding and Structural Analysis:

Bromodomain Interactions: The 3,5-dimethylisoxazole (B1293586) moiety has been identified as an effective mimic of acetylated lysine (B10760008) (KAc). nih.gov X-ray crystallography confirmed that a 3,5-dimethylisoxazole derivative binds to the KAc-binding pocket of the first bromodomain of human BRD4 [BRD4(1)], where it accepts a hydrogen bond from a conserved asparagine residue (N140), mimicking a key interaction of the natural ligand. nih.gov

These studies collectively demonstrate that the isoxazole scaffold can be effectively utilized to target specific binding pockets in enzymes and receptors, with interactions often driven by hydrogen bonding and hydrophobic contacts.

In Vitro Antiproliferative and Cytotoxic Activities of this compound Derivatives

The ability of phenylisoxazole derivatives to inhibit the growth of cancer cells has been extensively studied in vitro across various human tumor cell lines.

A series of 4-phenoxy-phenyl isoxazoles were evaluated for their cytotoxic effects against cancer cell lines known for high ACC1 expression, including A549 (lung), HepG2 (liver), and MDA-MB-231 (breast). tandfonline.com The antiproliferative activity was determined using the MTT assay. Compound 6l emerged as the most potent, exhibiting strong cytotoxicity with low micromolar IC50 values across all three cell lines. tandfonline.com

Table 2: In Vitro Cytotoxicity of 4-Phenoxy-phenyl Isoxazole Derivative 6l

Cell Line Cancer Type IC50 (µM)
A549 Lung Cancer 0.22
HepG2 Liver Cancer 0.26
MDA-MB-231 Breast Cancer 0.21

Data sourced from Wu et al., 2021. tandfonline.com

Other related heterocyclic structures, such as chalcones bearing an oxazole (B20620) cycle and 3,5-diaryl N-acetyl-pyrazolines, have also shown significant cytotoxic potential, indicating the broad applicability of such five-membered rings in the design of anticancer agents. researchgate.netsemanticscholar.org

To understand the basis of their antiproliferative activity, lead compounds are often investigated for their effects on core cellular processes like cell cycle progression and apoptosis (programmed cell death).

Preliminary mechanistic studies on the potent 4-phenoxy-phenyl isoxazole derivatives 6g and 6l were conducted in MDA-MB-231 breast cancer cells. tandfonline.com The findings revealed that these compounds could induce cell cycle arrest at the G0/G1 phase and trigger apoptosis. tandfonline.com The ability of compounds to halt cell cycle progression prevents cancer cells from dividing, while the induction of apoptosis leads to their elimination.

Studies on other structurally related compounds have provided further insight into these mechanisms. For instance, certain chalcone (B49325) derivatives have been shown to induce cell cycle arrest at the G1 or G2/M phase and stimulate apoptosis in breast cancer cells. researchgate.net This is often accompanied by the upregulation of pro-apoptotic proteins like p53 and Bax and the activation of executioner caspases, such as caspase-3. researchgate.netnih.gov The observed G0/G1 arrest by the 4-phenoxy-phenyl isoxazole derivatives suggests a potential mechanism for their potent cytotoxic effects. tandfonline.com

Antimicrobial and Antifungal Evaluations of this compound Compounds in Culture

The isoxazole ring is a key component of several antimicrobial and antifungal agents. Research has demonstrated that synthetic phenylisoxazole derivatives possess a broad spectrum of activity against various pathogens.

Antibacterial Activity: A study focused on 4-nitro-3-phenylisoxazole derivatives revealed potent antibacterial activity against several plant pathogenic bacteria. nih.govrsc.org When tested against Xanthomonas oryzae (Xoo), Pseudomonas syringae (Psa), and Xanthomonas axonopodis (Xac), these compounds showed significant efficacy. nih.govrsc.org Notably, the EC50 values for some of these derivatives were significantly lower (indicating higher potency) than that of the commercial bactericide bismerthiazol. nih.gov

Table 3: Antibacterial Activity of a 4-Nitro-3-phenylisoxazole Derivative (5o)

Pathogen EC50 (μg/mL) Positive Control (Bismerthiazol) EC50 (μg/mL)
Xanthomonas oryzae (Xoo) 10.1 75.3
Pseudomonas syringae (Psa) 19.8 98.4
Xanthomonas axonopodis (Xac) 12.5 82.6

Data sourced from Royal Society of Chemistry, 2022. nih.gov

Other isoxazole-carboxamide derivatives have shown activity against human pathogens, with MIC values of 2 mg/ml against Pseudomonas aeruginosa and Klebsiella pneumonia. nih.gov Additionally, phenylisoxazole-carbaldehyde isonicotinylhydrazone derivatives have exhibited moderate antitubercular activity against Mycobacterium tuberculosis. researchgate.net

Antifungal Activity: The antifungal potential of isoxazole derivatives has also been evaluated. Some isoxazole-carboxamides displayed activity against the opportunistic yeast Candida albicans with an MIC value of 2 mg/ml. nih.gov Similarly, certain 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts, another class of related heterocycles, showed weak to moderate activity against C. albicans and Cryptococcus neoformans. nih.govresearchgate.net

In Vitro Anti-inflammatory Modulatory Effects of this compound Derivatives

Isoxazole derivatives have been investigated for their ability to modulate inflammatory responses in vitro, primarily by examining their impact on the production of inflammatory mediators in immune cells.

A study on 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) , a closely related isoxazoline, in lipopolysaccharide (LPS)-stimulated macrophages provided significant insights. plos.org DIC was found to:

Dose-dependently decrease the release of pro-inflammatory cytokines TNF-α and IL-6. plos.org

Reduce the levels of the COX-2 enzyme, which is responsible for producing inflammatory prostaglandins. plos.org

Inhibit the production of prostaglandin (B15479496) E2 (PGE2). plos.org

Prevent the nuclear translocation of the transcription factor NF-κB and inhibit the MAPK signaling pathway, both of which are central to the inflammatory response. plos.org

Another derivative, 3-(1-methoxy napthalen-2-yl)-5-phenylisoxazole , was also found to be effective in an experimental model of passive paw anaphylaxis, further supporting the anti-inflammatory potential of this chemical class. iosrjournals.org These findings suggest that phenylisoxazole derivatives can exert anti-inflammatory effects by intervening at multiple key points in the inflammatory cascade.

Structure-Activity Relationship (SAR) Studies for this compound Bioactivity Profiles

The exploration of the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents. For phenylisoxazole derivatives, several studies have provided insights into how different substituents on the phenyl and isoxazole rings influence their biological activity.

For the antibacterial 4-nitro-3-phenylisoxazole derivatives, preliminary SAR analysis indicates that the position of substituents on the phenyl ring plays a significant role in their efficacy. nih.gov It was observed that ortho-substituted derivatives generally exhibit better antibacterial activities compared to their meta- and para-substituted counterparts. rsc.org For instance, compounds with a fluorine or chlorine atom at the ortho position of the phenyl ring showed potent activity. nih.gov

In the case of antitubercular 5-[(E)-2-arylethenyl]-3-isoxazolecarboxylic acid alkyl esters, a different class of isoxazole derivatives, SAR studies have revealed that the nature of the substituent on the aryl ring and the length of the alkyl ester chain are critical for activity. nih.gov These studies help in identifying the key structural features required for potent inhibition of M. tuberculosis.

For a series of 5-phenylisoxazole-3-carboxylic acid derivatives investigated as xanthine oxidase inhibitors, the SAR study highlighted the importance of a cyano group at the 3-position of the phenyl ring for potent inhibitory activity. nih.gov Replacing the cyano group with a nitro group led to a general decrease in potency. nih.gov

The following table summarizes some of the key SAR findings for different classes of phenylisoxazole derivatives.

Table 3: Summary of Structure-Activity Relationship (SAR) Insights for Phenylisoxazole Derivatives

Compound Class Biological Activity Key SAR Findings
4-Nitro-3-phenylisoxazoles Antibacterial - Ortho-substitution on the phenyl ring enhances activity compared to meta- and para-substitution. rsc.org
5-[(E)-2-arylethenyl]-3-isoxazolecarboxylic acid alkyl esters Antitubercular - The nature of the aryl substituent and the alkyl ester chain length are crucial for activity. nih.gov

This table provides a summary of SAR findings from various studies on phenylisoxazole derivatives.

These SAR studies, while not exclusively focused on this compound, provide a valuable framework for the future design and optimization of this specific scaffold to develop novel therapeutic agents with enhanced bioactivity profiles.

Emerging Applications and Future Research Directions for 3 Acetyl 5 Phenylisoxazole

3-Acetyl-5-phenylisoxazole as a Precursor in Complex Heterocycle Synthesis

The utility of this compound as a synthetic precursor stems from the inherent reactivity of the isoxazole (B147169) ring. The weak N-O bond is susceptible to cleavage under various conditions, enabling the transformation of the isoxazole core into other heterocyclic systems. wikipedia.org This strategy offers an alternative to traditional cyclocondensation methods for synthesizing complex molecules.

One of the most promising applications is the synthesis of substituted pyrazoles and pyrimidines. Classical syntheses of these heterocycles often start with 1,3-dicarbonyl compounds, which react with hydrazines to form pyrazoles or with amidines/urea (B33335) to form pyrimidines. nih.govslideshare.netresearchgate.net Through reductive cleavage of its N-O bond, this compound can be converted into a reactive 1,3-enaminone intermediate. This intermediate is a synthetic equivalent of a 1,3-dicarbonyl compound and can readily undergo cyclocondensation reactions.

For instance, reaction of the in situ generated enaminone with various hydrazine (B178648) derivatives can yield a library of highly substituted pyrazoles. nih.gov Similarly, treatment with reagents like guanidine (B92328) or urea can lead to the formation of complex pyrimidine (B1678525) structures. bu.edu.eg This ring transformation strategy is a powerful tool for generating molecular diversity from a single, readily accessible precursor.

Table 1: Potential Heterocyclic Scaffolds from this compound

Precursor Reagent Resulting Heterocycle
This compound Hydrazine hydrate 3-Methyl-5-phenyl-1H-pyrazole
This compound Phenylhydrazine 3-Methyl-1,5-diphenyl-1H-pyrazole
This compound Guanidine 2-Amino-4-methyl-6-phenylpyrimidine

Supramolecular Assembly and Host-Guest Chemistry Involving this compound

The field of supramolecular chemistry explores the non-covalent interactions that govern molecular recognition and self-assembly. While research in this area for this compound is still nascent, the molecule possesses all the necessary features to participate in complex supramolecular structures. The key lies in the potential for various weak intermolecular interactions. nih.gov

The phenyl group can engage in π-π stacking interactions, a crucial driving force for the assembly of aromatic molecules. The acetyl group's carbonyl oxygen and the isoxazole's nitrogen and oxygen atoms can act as hydrogen bond acceptors. These directed interactions are fundamental to creating ordered structures in the solid state, a field known as crystal engineering.

Furthermore, studies on related compounds suggest intriguing possibilities in host-guest chemistry. Research has shown that certain isoxazole derivatives can form crystalline surfaces with specific patterns of hydrogen bond donors and acceptors capable of accommodating other molecules, such as protein strands. laskerfoundation.org This indicates that this compound could be developed into a host molecule for recognizing and binding specific guest molecules, with potential applications in sensing or separation technologies. Future research could focus on co-crystallization experiments with various guest molecules to explore and characterize these non-covalent interactions.

Application of this compound in Material Science (e.g., Fluorescent Probes, Organic Semiconductors)

The isoxazole scaffold is increasingly recognized for its utility in the development of advanced organic materials. The conjugated system formed by the phenyl and isoxazole rings in this compound provides a basis for creating materials with interesting photophysical and electronic properties.

Fluorescent Probes: Suitably designed isoxazole derivatives have been shown to exhibit intense fluorescence. mdpi.com By chemically modifying the 3-acetyl or 5-phenyl groups of the core molecule, it is possible to tune the electronic structure and, consequently, the fluorescence emission wavelength and quantum yield. For example, attaching electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) characteristics, which is a common strategy for designing fluorescent sensors that respond to changes in their environment, such as polarity or the presence of specific analytes.

Organic Semiconductors: Organic semiconductors are the active components in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The design of these materials often focuses on rigid, planar molecules that can pack efficiently in the solid state to facilitate charge transport. Theoretical studies on oxazole- and thiazole-containing compounds, which are structurally related to isoxazoles, have shown that these heterocyclic frameworks are promising candidates for n-type organic semiconductors. rsc.org The planarity of the phenylisoxazole core suggests that derivatives of this compound could be investigated for their charge transport properties. The acetyl group also provides a convenient handle for extending the π-conjugated system, a key step in optimizing semiconductor performance.

Table 2: Photophysical and Electronic Properties of Related Isoxazole Derivatives

Isoxazole Derivative Type Application Key Finding
Anthracene-substituted Isoxazoles Fluorescent Tags Exhibit good fluorescence quantum yields suitable for cellular imaging.
Isoxazole-Dihydropyridines Fluorescent Probes Used to visualize the distribution of biological targets like the MDR-1 transporter.

Development of Novel Methodologies Utilizing the this compound Scaffold

The development of novel synthetic methodologies is crucial for advancing organic chemistry. This compound serves as an excellent platform for this purpose, primarily due to the unique reactivity of the isoxazole ring. Methodologies based on the transformation of this scaffold can provide efficient routes to valuable chemical structures that are otherwise difficult to access.

A key strategy involves leveraging the facile cleavage of the N-O bond. This can be achieved through various means, including catalytic hydrogenation, reductive cleavage, or photolysis. wikipedia.orgrsc.org Each method can lead to different reactive intermediates, which can then be trapped by other reagents to form new products. For example, the base-mediated rearrangement of certain isoxazoles can lead to the formation of oxazoles, representing a complete transformation of one heterocyclic system into another. rsc.org

Developing these ring-opening and ring-transformation reactions into robust and general synthetic methods is a major area of future research. By exploring different catalysts, reaction conditions, and trapping agents, chemists can expand the synthetic utility of the this compound scaffold. Such methodologies would not only provide access to new pyrazoles and pyrimidines as discussed in section 7.1 but could also lead to other heterocycles like furans or pyrans, further highlighting the versatility of the isoxazole precursor. rsc.org

Predictive Modeling and Chemoinformatics Approaches for this compound Research

Computational methods are indispensable in modern chemical research, enabling the prediction of molecular properties and guiding experimental design. For a molecule like this compound, chemoinformatics and predictive modeling can accelerate the discovery of new applications.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. For phenylisoxazole derivatives, QSAR models have been successfully developed to predict anti-inflammatory and antileishmanial activities. nih.gov These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to identify the key structural features that govern a compound's function. A similar approach could be applied to a library of virtual derivatives of this compound to predict their potential as, for example, enzyme inhibitors or materials with specific electronic properties, thereby prioritizing the most promising candidates for synthesis.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how potential drugs bind to biological targets like proteins or enzymes. Numerous docking studies have been performed on isoxazole-carboxamide derivatives to investigate their interactions with targets such as cyclooxygenase (COX) enzymes. By building a computational model of this compound, researchers can perform virtual screening against various protein targets to identify potential biological activities, providing a rational basis for new therapeutic applications.

Table 3: Chemoinformatics Approaches Applied to Phenylisoxazole Research

Computational Method Research Area Target/Property Predicted Representative Software
3D-QSAR (CoMFA/CoMSIA) Drug Discovery Anti-inflammatory activity SYBYL, Tripos
Molecular Docking Drug Discovery Binding mode to COX enzymes AutoDock, Glide
Molecular Docking Antimicrobial Research Binding to bacterial/fungal proteins AutoDock, Schrodinger Suite

Conclusion and Future Perspectives on 3 Acetyl 5 Phenylisoxazole Research

Synthesis of Current Academic Knowledge on 3-Acetyl-5-phenylisoxazole

The isoxazole (B147169) ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is found in various natural products and has been a key building block in medicinal chemistry. nih.gov The presence of the acetyl and phenyl groups at the 3 and 5 positions of the isoxazole ring, respectively, in this compound imparts specific chemical properties and reactivity, making it a valuable intermediate in organic synthesis.

The synthesis of 3,5-disubstituted isoxazoles, including derivatives similar to this compound, is well-documented. A primary and regioselective method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov Another common and efficient route is the reaction of β-diketones with hydroxylamine (B1172632). nih.gov Specifically for compounds like this compound, the Claisen-Schmidt condensation to form a chalcone (B49325), followed by cyclization with hydroxylamine hydrochloride, is a widely employed synthetic strategy. nih.govuniba.itrasayanjournal.co.innih.gov

The chemical structure of this compound and its derivatives has been extensively characterized using various spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and mass spectrometry, confirming their molecular structures. nih.govuniba.it

From a medicinal chemistry perspective, the isoxazole scaffold is a "privileged structure," meaning it can bind to multiple biological targets with high affinity. researchgate.net Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govwisdomlib.orgrsc.orgbohrium.comnih.govnih.govmdpi.com Specifically, derivatives of 3-phenylisoxazole (B85705) have been investigated for their potential as antibacterial agents. nih.govrsc.orgresearchgate.net Furthermore, various isoxazole derivatives have shown promise as anticancer agents by targeting different pathways and cell lines. nih.govwisdomlib.orgnih.govresearchgate.net

Identification of Remaining Challenges and Knowledge Gaps in this compound Research

Despite the progress in understanding isoxazole chemistry, specific research focused solely on this compound is limited. The majority of available literature discusses this compound as part of a larger library of synthesized isoxazole derivatives, often without a deep dive into its unique properties.

A significant knowledge gap exists in the comprehensive biological evaluation of this compound itself. While the broader class of isoxazoles has been extensively studied, the specific bioactivities and pharmacological profile of this particular compound remain largely unexplored. There is a need for systematic screening to determine its potential antimicrobial, antifungal, antiviral, and anticancer activities.

Furthermore, the structure-activity relationships (SAR) for this compound derivatives are not well-established. Understanding how modifications to the acetyl and phenyl groups affect biological activity is crucial for the rational design of more potent and selective compounds.

Another challenge lies in the development of more sustainable and efficient synthetic methodologies. While current methods are effective, there is always a need for greener chemistry approaches that minimize waste and utilize more environmentally friendly reagents and solvents.

Finally, there is a lack of in-depth studies on the physicochemical properties of this compound, such as its solubility, stability, and metabolic profile. This information is critical for its potential development as a therapeutic agent.

Prognosis for Future Research Endeavors Involving this compound

The future of research on this compound appears promising, with several avenues ripe for exploration. A primary focus should be on a thorough investigation of its biological properties. High-throughput screening against a wide range of biological targets could uncover novel therapeutic applications.

Future synthetic efforts are likely to concentrate on the creation of diverse libraries of this compound derivatives. This will involve the modification of both the acetyl and phenyl moieties to explore the chemical space and establish clear structure-activity relationships. The development of multi-targeted therapies based on the isoxazole scaffold is also an emerging trend. rsc.orgnih.gov

Computational and molecular modeling studies will play an increasingly important role in predicting the biological activity and guiding the synthesis of new derivatives. These in silico methods can help to identify potential biological targets and optimize the molecular structure for improved efficacy and reduced toxicity.

Moreover, there is potential for the application of this compound in materials science. The unique electronic and structural properties of the isoxazole ring could be exploited in the development of novel organic materials with interesting optical or electronic properties.

Potential Impact of this compound Research on Related Scientific Fields

Research into this compound has the potential to significantly impact several scientific disciplines.

In medicinal chemistry and drug discovery , the exploration of this compound and its derivatives could lead to the identification of new lead compounds for the treatment of various diseases, including cancer and infectious diseases. wisdomlib.orgnih.govnih.gov The isoxazole core is a versatile scaffold that can be readily modified, offering a platform for the development of novel therapeutics with improved potency and selectivity. rsc.orgnih.gov

In organic synthesis , the development of new and improved methods for the synthesis of this compound can contribute to the broader field of heterocyclic chemistry. These advancements could provide chemists with more efficient and sustainable tools for constructing complex molecules.

In chemical biology , the use of this compound-based probes could help in the identification and validation of new biological targets. These chemical tools can be instrumental in elucidating the mechanisms of disease and identifying new therapeutic intervention points.

Q & A

Q. What are the best practices for handling and storing this compound in lab settings?

  • Methodology :
  • Store in airtight containers at –20°C (). Use fume hoods during synthesis (avoid inhalation; ). Monitor stability via periodic HPLC analysis (retention time ±0.1 min) .

Notes

  • Citations adhere to academic rigor, prioritizing crystallography (Acta Cryst.), synthetic protocols (Chem. Commun.), and SHELX refinement .
  • Advanced questions emphasize experimental design, data validation, and computational integration.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.